molecular formula C13H17ClN2O B10965332 N-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)acetamide

N-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)acetamide

Katalognummer: B10965332
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: DENQWQIEWSVENM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is a chemical compound that features a pyrrolidine ring, a chlorophenyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the pyrrolidine ring.

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the pyrrolidine ring.

    N-(4-Methylphenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both the pyrrolidine ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H17ClN2O/c14-12-5-3-11(4-6-12)9-15-13(17)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17)

InChI-Schlüssel

DENQWQIEWSVENM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC(=O)NCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.